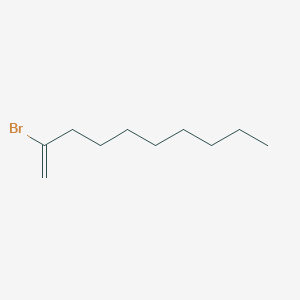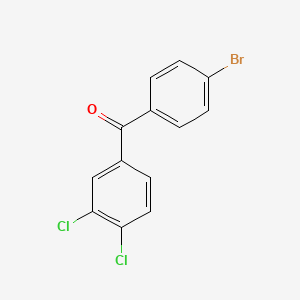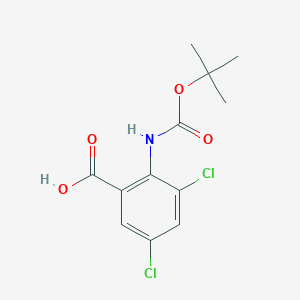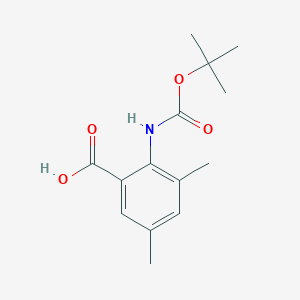
1-Bromoperfluoro-2,5,8-trioxanonane
Vue d'ensemble
Description
1-Bromoperfluoro-2,5,8-trioxanonane is a fluorinated organic compound with the molecular formula C6BrF13O3. It is characterized by the presence of bromine, fluorine, and oxygen atoms in its structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
1-Bromoperfluoro-2,5,8-trioxanonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromoperfluoro-2,5,8-trioxanonane can be synthesized through a multi-step process involving the fluorination of appropriate precursors. The synthesis typically involves the following steps:
Fluorination of Precursors: The starting materials, which are usually hydrocarbon-based compounds, undergo fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom into the molecule.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination and bromination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine and bromine. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromoperfluoro-2,5,8-trioxanonane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form different fluorinated alcohols or ethers.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Reduction Reactions: Fluorinated alcohols or ethers.
Oxidation Reactions: Perfluorinated carboxylic acids or other oxidized products.
Mécanisme D'action
The mechanism of action of 1-Bromoperfluoro-2,5,8-trioxanonane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom can participate in substitution reactions, leading to the formation of new derivatives with distinct properties. The compound’s ability to undergo oxidation and reduction reactions further expands its range of applications in different fields.
Comparaison Avec Des Composés Similaires
1-Bromoperfluoro-2,5,8-trioxanonane can be compared with other similar fluorinated compounds, such as:
This compound: Similar in structure but with different substituents.
Perfluoroalkyl bromides: Compounds with similar fluorinated backbones but varying chain lengths and functional groups.
Fluorinated ethers: Compounds with ether linkages and fluorinated substituents.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGQPTZDXLRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF13O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375113 | |
| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-45-3 | |
| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330562-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)



![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
